

2-methyl-1H-imidazo[4,5-b]pyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B2616269

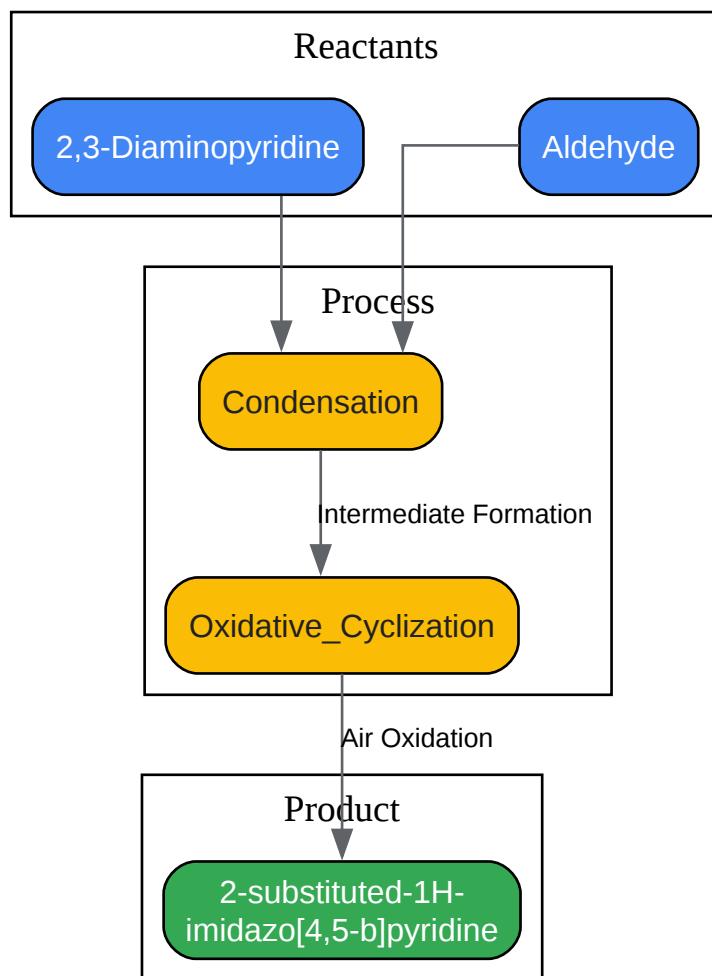
[Get Quote](#)

An In-Depth Technical Guide to **2-methyl-1H-imidazo[4,5-b]pyridine**: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist Introduction

2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic aromatic organic compound featuring a fused imidazole and pyridine ring system, with a methyl group at the second position of the imidazole ring.^[1] This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to its structural analogy to purines.^[2] This structural similarity allows molecules derived from this core to interact with a wide range of biological targets, leading to diverse pharmacological activities.^{[2][3]} Consequently, **2-methyl-1H-imidazo[4,5-b]pyridine** serves as a crucial intermediate in the synthesis of potential drug candidates and novel materials.^[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Identification


A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and properties of **2-methyl-1H-imidazo[4,5-b]pyridine** are summarized in the table below.

Property	Value
CAS Number	68175-07-5 [1]
Molecular Formula	C ₇ H ₇ N ₃ [1]
Molecular Weight	133.15 g/mol [1] [4]
Melting Point	189-190 °C [1] [4]
Boiling Point	256 °C [1] [4]
Density	1.31 g/cm ³ [1] [4]
Flash Point	109 °C [1] [4]
Synonyms	2-methyl-3H-imidazo[4,5-b]pyridine, 2-Methylimidazo[4,5-b]pyridine, 2-Methylpyrido[2,3-d]imidazole [1]
Storage	Sealed in a dry environment at room temperature [1] [4]

Synthesis Methodologies: A Strategic Overview

The synthesis of the imidazo[4,5-b]pyridine core is a well-explored area of organic chemistry, with numerous strategies developed to achieve this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance to various functional groups. The most prevalent approaches involve the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative.[\[3\]](#)

A general workflow for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines is depicted in the diagram below. This illustrates the common strategy of reacting a diaminopyridine with an aldehyde, followed by cyclization.

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for 2-substituted-1H-imidazo[4,5-b]pyridines.

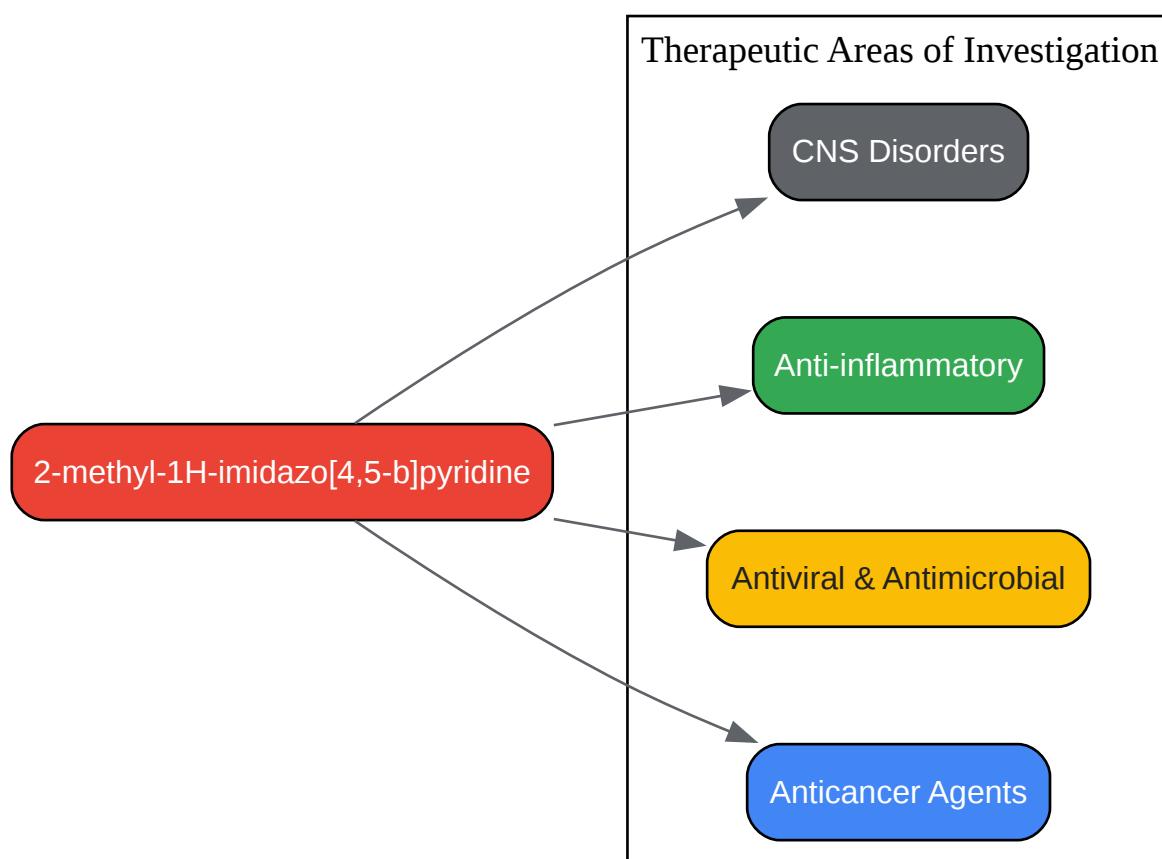
Experimental Protocol: Synthesis via Condensation with an Aldehyde

This protocol describes a one-pot synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine derivatives through an air-oxidative cyclocondensation reaction. This method is advantageous due to its operational simplicity and use of water as a solvent, aligning with green chemistry principles.^[3]

Materials:

- 2,3-Diaminopyridine

- Substituted aryl aldehyde
- Deionized water


Procedure:

- In a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1.0 eq) and the substituted aryl aldehyde (1.0 eq).
- To this mixture, add deionized water.
- The reaction mixture is then heated to reflux and stirred for the appropriate time, as determined by reaction monitoring (e.g., via Thin Layer Chromatography).
- Upon completion, the reaction mixture is cooled to room temperature.
- The precipitated solid product is collected by vacuum filtration.
- The crude product is washed with cold water and then dried under a vacuum to yield the 1H-imidazo[4,5-b]pyridine derivative.[\[3\]](#)

Note: This is a generalized protocol. Reaction times and purification methods may vary depending on the specific aldehyde used.

Key Applications and Research Frontiers

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This versatility stems from the core's ability to serve as a bioisostere for endogenous purines, enabling interaction with a multitude of enzymes and receptors.

[Click to download full resolution via product page](#)

Caption: Diverse Therapeutic Applications of the Imidazo[4,5-b]pyridine Scaffold.

Areas of Active Research:

- Oncology: Derivatives of imidazo[4,5-b]pyridine have been investigated for their potential as anticancer agents.^{[5][6]} Their mechanism of action can involve the inhibition of kinases or interaction with other proteins crucial for cancer cell proliferation.
- Infectious Diseases: The scaffold has been utilized in the development of novel antibacterial, antifungal, and antiviral compounds.^{[5][6][7]} For instance, certain derivatives have shown promising activity against various bacterial and fungal strains.^[7]
- Inflammation: The anti-inflammatory properties of some imidazo[4,5-b]pyridine derivatives are also an active area of research.^[1]

- Central Nervous System (CNS) Disorders: The structural similarity to purines suggests potential applications in targeting receptors and enzymes within the CNS.^[3]

Beyond its role in drug discovery, **2-methyl-1H-imidazo[4,5-b]pyridine** is also employed in materials science for the creation of novel organic materials with specific electronic or photophysical properties.^[1] Its utility as a building block in organic synthesis allows for the construction of more complex molecular architectures for a wide array of chemical applications.^[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **2-methyl-1H-imidazo[4,5-b]pyridine**. It is classified as an irritant.^[1] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-methyl-1H-imidazo[4,5-b]pyridine is a versatile and valuable heterocyclic compound with a well-established role in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued importance as a key building block in the development of new therapeutics and functional materials. The ongoing exploration of this scaffold promises to uncover new applications and further solidify its position in the landscape of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-METHYL-1H-IMIDAZO[4,5-B]PYRIDINE CAS#: 68175-07-5 [m.chemicalbook.com]
- 5. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-methyl-1H-imidazo[4,5-b]pyridine CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2616269#2-methyl-1h-imidazo-4-5-b-pyridine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com